molecular formula C8H11BrClN B2416893 1-(3-Bromophenyl)ethylamine Hydrochloride CAS No. 90151-46-5

1-(3-Bromophenyl)ethylamine Hydrochloride

Cat. No.: B2416893
CAS No.: 90151-46-5
M. Wt: 236.54
InChI Key: JEZBIRPQFCGDRY-UHFFFAOYSA-N
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Description

Overview of the Chemical Compound's Significance in Academic Research

The significance of 1-(3-Bromophenyl)ethylamine Hydrochloride in academic research primarily stems from its utility as a chiral building block. The presence of a stereocenter in its structure makes it an ideal starting material for the enantioselective synthesis of various target molecules. Enantiomers of a chiral compound can exhibit markedly different biological activities, making the ability to synthesize a single enantiomer crucial in drug discovery and development.

The bromo-substituent on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki and Ullmann couplings. chemicalbook.comchemicalbook.com These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the aromatic core of the molecule. This dual functionality – a chiral amine and a reactive aromatic ring – makes 1-(3-Bromophenyl)ethylamine a versatile tool for medicinal chemists and synthetic organic chemists.

Historical Context of its Discovery and Initial Research Trajectories

While the precise date and discoverer of this compound are not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of synthetic methodologies for chiral amines and functionalized aromatic compounds. The initial research trajectories involving this and similar compounds were likely driven by the growing demand for enantiomerically pure substances in the mid to late 20th century, particularly with the increasing understanding of the stereospecificity of drug-receptor interactions.

Early research would have focused on methods for its synthesis and, crucially, for the separation of its racemic mixture into individual enantiomers. Techniques such as classical resolution using chiral acids and, later, enzymatic kinetic resolution, would have been pivotal in obtaining the enantiopure forms of the parent amine, 1-(3-bromophenyl)ethylamine. The development of these resolution techniques was a significant area of research in itself, paving the way for the use of such chiral amines as resolving agents for other racemic compounds.

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound and its derivatives is vibrant and multifaceted. Its application as a precursor in the synthesis of pharmaceuticals and agrochemicals remains a central theme. chemicalbook.com Researchers are continuously exploring more efficient and stereoselective synthetic routes to this and related chiral amines.

One of the key areas of current research is the use of its enantiomers, particularly (S)-1-(3-Bromophenyl)ethylamine, in asymmetric synthesis. For instance, it has been utilized in copper-catalyzed Ullmann coupling reactions with N-H containing heteroarenes. chemicalbook.comchemicalbook.com This highlights its role in the construction of complex heterocyclic scaffolds, which are prevalent in many biologically active molecules.

Furthermore, research into enzymatic resolution methods continues to be an active field. The development of highly selective enzymes for the kinetic resolution of phenylethylamines and their derivatives offers a greener and more efficient alternative to traditional chemical resolution methods.

Future directions for research involving this compound are likely to focus on several key areas:

Development of Novel Catalytic Systems: The exploration of new catalysts that can utilize this and similar chiral amines as ligands for asymmetric catalysis.

Expansion of its Role in Medicinal Chemistry: The synthesis of novel derivatives with potential therapeutic applications, building upon the versatile scaffold it provides.

Greener Synthetic Methodologies: The development of more sustainable and atom-economical methods for its synthesis and resolution.

Application in Materials Science: The incorporation of its chiral structure into polymers and other materials to impart specific properties.

Properties

IUPAC Name

1-(3-bromophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZBIRPQFCGDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90151-46-5
Record name 1-(3-bromophenyl)ethan-1-amine hydrochloride
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Synthetic Methodologies and Advanced Chemical Synthesis of 1 3 Bromophenyl Ethylamine Hydrochloride

Enantioselective Synthesis Strategies

The production of single-enantiomer pharmaceuticals is critical, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Consequently, a variety of enantioselective methods have been developed to synthesize enantiopure 1-(3-Bromophenyl)ethylamine.

Biocatalytic Approaches to Enantiopure 1-(3-Bromophenyl)ethylamine

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. mdpi.comnih.gov Enzymes, such as lipases and transaminases, are employed to resolve racemic mixtures or to asymmetrically synthesize the desired enantiomer.

One common biocatalytic method is the enzymatic kinetic resolution of racemic 1-(3-Bromophenyl)ethylamine. rsc.orgresearchgate.net In this process, an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, Candida antarctica lipase (B570770) B (CAL-B) is frequently used with an acyl donor to achieve high yields and excellent enantiomeric purity of phenylethylamines. rsc.orgresearchgate.net The unreacted (S)- or (R)-1-(3-Bromophenyl)ethylamine can then be isolated.

Another approach involves the use of transaminases in an asymmetric synthesis. An appropriate prochiral ketone precursor is converted directly into the desired enantiomer of the amine. This method is highly efficient and can produce the target amine with very high enantiomeric excess (ee).

Asymmetric Catalysis in 1-(3-Bromophenyl)ethylamine Synthesis

Asymmetric catalysis utilizes chiral metal complexes or organocatalysts to stereoselectively create the chiral center in 1-(3-Bromophenyl)ethylamine. nd.educhiralpedia.com This approach is highly valued for its efficiency and the ability to generate a specific enantiomer directly.

Rhodium-catalyzed asymmetric hydrogenation of a corresponding imine or enamine precursor is a well-established method. rsc.org Chiral phosphine (B1218219) ligands coordinated to the rhodium center induce facial selectivity in the addition of hydrogen, leading to the formation of one enantiomer in high excess. nih.govrsc.org The choice of chiral ligand is crucial for achieving high enantioselectivity.

Recent advancements have also seen the use of iridium and other transition metals in similar asymmetric reductions. umontreal.ca Furthermore, organocatalysis, using small chiral organic molecules, has provided metal-free alternatives for the asymmetric synthesis of chiral amines. nih.gov

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a widely applied strategy for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. ethz.chmdpi.com

A prominent method is chemoenzymatic dynamic kinetic resolution (DKR), which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer. scispace.comorganic-chemistry.org This overcomes the 50% theoretical yield limit of traditional kinetic resolution. mdpi.com For primary amines, a ruthenium catalyst can be used for racemization in conjunction with a lipase, such as CALB, for the selective acylation of one enantiomer. organic-chemistry.org This integrated process can convert a racemic mixture of 1-(3-Bromophenyl)ethylamine into a single enantiomer of the corresponding amide with high yield and enantioselectivity. organic-chemistry.orgdiva-portal.org

Palladium-catalyzed kinetic resolution has also been explored, where a chiral ligand directs the enantioselective C-H activation and subsequent functionalization of one enantiomer, leaving the other unreacted. mdpi.com

Chiral Pool Strategies and Derivatives

The chiral pool strategy leverages naturally occurring chiral molecules as starting materials for the synthesis of enantiopure compounds. mdpi.comresearchgate.net Amino acids, with their inherent chirality, are common starting points for the synthesis of chiral amines. baranlab.org

For the synthesis of derivatives of 1-(3-Bromophenyl)ethylamine, a chiral amino acid can be elaborated through a series of chemical transformations that preserve the original stereocenter. For example, a suitable amino acid can undergo decarboxylation and functional group manipulations to yield the target amine. While this approach is effective, it often involves multiple synthetic steps.

This strategy is particularly useful for creating a diverse range of chiral amines by modifying the side chain of the starting amino acid. The versatility of this approach allows for the synthesis of various structurally related chiral amines from a common chiral precursor. princeton.edu

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal-catalyzed reactions are fundamental in modern organic synthesis for the formation of carbon-nitrogen bonds.

Copper-Catalyzed N-Arylation (Ullmann-type Coupling)

The Ullmann condensation, or Ullmann-type reaction, is a copper-catalyzed method for forming C-N bonds, specifically for the N-arylation of amines. mdpi.comwikipedia.org This reaction is a valuable tool in the synthesis of N-aryl amines and has seen a resurgence with the development of milder and more efficient catalytic systems. nih.govresearchgate.net

In the context of 1-(3-Bromophenyl)ethylamine, the Ullmann coupling can be employed to introduce an aryl group onto the nitrogen atom. The reaction typically involves an aryl halide, an amine, a copper catalyst (often Cu(I) salts like CuI), a base, and sometimes a ligand to facilitate the reaction. nih.govnih.gov

The generally accepted mechanism for the Ullmann N-arylation involves the formation of a copper(I) amide, followed by oxidative addition of the aryl halide to the copper center to form a copper(III) intermediate. mdpi.comresearchgate.net Reductive elimination from this intermediate then yields the N-arylated product and regenerates the active copper(I) catalyst. mdpi.comresearchgate.net

Historically, Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern protocols often utilize ligands, such as diamines or amino acids, which accelerate the reaction and allow it to proceed under milder conditions. nih.govsemanticscholar.org The development of heterogeneous copper catalysts also offers advantages in terms of catalyst recovery and reuse. mdpi.comresearchgate.net

Table of Research Findings on Ullmann-type N-Arylation:

Catalyst System Substrates Conditions Yield Reference
CuI / N-methylglycine or L-proline Aryl iodides/bromides and amines DMSO, 40-90 °C Good to excellent researchgate.net
CuI / Phenanthroline 2-Chlorobenzoic acid and aniline High temperature Illustrative wikipedia.org
CuI (Hetero)aryl halides and amines Deep eutectic solvents, 60-100 °C Up to 98% nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-N bond formation)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming carbon-nitrogen (C-N) bonds. acs.orgorganic-chemistry.org This reaction is instrumental in synthetic chemistry for coupling aryl halides with amines. organic-chemistry.org In the context of 1-(3-Bromophenyl)ethylamine, the bromine atom on the phenyl ring serves as a reactive handle for such transformations. This allows the ethylamine (B1201723) scaffold to be coupled with a diverse array of nitrogen-containing nucleophiles, including primary and secondary amines, anilines, and heterocycles. acs.orgnih.gov

The success of these coupling reactions is highly dependent on the choice of palladium catalyst, ligand, and base. researchgate.net Modern catalyst systems, often employing bulky and electron-rich phosphine ligands like BrettPhos and RuPhos, have demonstrated broad substrate scope and high efficiency, enabling the coupling of complex and sterically hindered substrates under relatively mild conditions. nih.govmit.edu This methodology allows for the strategic modification of the phenyl ring, transforming 1-(3-Bromophenyl)ethylamine from a simple building block into a diverse library of N-aryl compounds.

Table 1: Illustrative Palladium-Catalyzed C-N Coupling Reactions This table provides hypothetical examples based on established Buchwald-Hartwig reaction principles.

Amine Coupling Partner Resulting Compound Structure Potential Application Area
Aniline N-(3-(1-aminoethyl)phenyl)aniline Organic Electronics, Ligand Synthesis
Pyrrolidine 1-(3-(pyrrolidin-1-yl)phenyl)ethan-1-amine Pharmaceutical Scaffolds
Morpholine 4-(3-(1-aminoethyl)phenyl)morpholine Agrochemicals, Medicinal Chemistry
Indole 1-(3-(1-aminoethyl)phenyl)-1H-indole Biologically Active Heterocycles

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages over conventional heating methods. thieme-connect.de By directly heating the reaction mixture through dielectric heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently improving reaction yields and product purity. researchgate.netmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Reductive Amination Data generalized from findings in microwave synthesis literature.

Parameter Conventional Heating Microwave Irradiation
Reaction Time Several hours (e.g., 12-24 h) Minutes (e.g., 10-30 min) thieme-connect.de
Typical Yield Moderate to Good Good to Excellent researchgate.net
Energy Efficiency Lower Higher
Side Reactions More prevalent due to prolonged heating Often reduced mdpi.com

Multi-Step Synthesis Pathways

The classical approach to synthesizing 1-(3-Bromophenyl)ethylamine often involves a well-defined multi-step pathway starting from a commercially available precursor like 3'-bromoacetophenone. A common and reliable route involves the conversion of the ketone to an oxime, which is then reduced to the desired primary amine. chemicalbook.com

The typical sequence is as follows:

Oxime Formation: 3'-Bromoacetophenone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as pyridine. This reaction converts the carbonyl group (ketone) into an oxime (-C=N-OH). orgsyn.org

Reduction of the Oxime: The resulting oxime is then subjected to reduction to convert the C=N double bond into a C-N single bond, yielding the primary amine. Various reducing agents can be employed for this step, with sodium borohydride (B1222165) being a common choice. The reduction is typically carried out in a suitable solvent system like ethanol (B145695) or acetonitrile (B52724). chemicalbook.com

Hydrochloride Salt Formation: Finally, to improve stability and handling, the resulting free amine is converted to its hydrochloride salt by treating it with hydrochloric acid.

This pathway is robust and widely used for producing racemic 1-(3-Bromophenyl)ethylamine. Chiral separation or asymmetric synthesis methods would be required to obtain specific enantiomers.

Derivatization and Functionalization of the Ethylamine Moiety

The ethylamine moiety of 1-(3-Bromophenyl)ethylamine contains a primary amine (-NH2) group, which is a versatile functional handle for a wide range of chemical modifications. Derivatization of this group is a common strategy in drug discovery and development to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Common derivatization reactions for the primary amine include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives. This is a frequent transformation in the synthesis of active pharmaceutical ingredients. iu.edu

Alkylation: Introduction of one or two alkyl groups onto the nitrogen atom through reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones to form a Schiff base (imine) intermediate, which is then reduced to yield a secondary or tertiary amine.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common functional group in many pharmaceutical agents.

These functionalization strategies allow chemists to systematically explore the chemical space around the core structure, which is a critical step in optimizing lead compounds in medicinal chemistry.

Development of Novel Synthetic Routes and Process Optimization

The demand for more efficient, cost-effective, and environmentally sustainable methods for producing chiral amines has driven the development of novel synthetic routes and process optimization strategies. nih.govtandfonline.com For a valuable intermediate like 1-(3-Bromophenyl)ethylamine, particularly its enantiomerically pure forms, modern synthetic approaches offer significant improvements over classical methods.

One of the most promising areas is biocatalysis , which utilizes enzymes to perform chemical transformations with high efficiency and stereoselectivity under mild conditions. nih.gov Key enzymes for chiral amine synthesis include:

Transaminases (TAs): These enzymes can synthesize chiral amines by transferring an amino group from a donor molecule to a prochiral ketone (e.g., 3'-bromoacetophenone). This method can produce the desired enantiomer with very high purity. researchgate.net

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of ketones using ammonia (B1221849) as the amine source, offering a direct and atom-economical route to the amine. researchgate.net

Protein engineering techniques, such as directed evolution and computational design, are continuously being used to improve the stability, activity, and substrate scope of these enzymes, making biocatalytic routes increasingly viable for industrial-scale production. nih.govdovepress.com

Furthermore, flow chemistry offers another avenue for process optimization. By conducting reactions in continuous-flow reactors rather than in traditional batch setups, it is possible to achieve better control over reaction parameters, improve safety, and facilitate seamless multi-step synthesis and scale-up. syrris.jp

Molecular Structure, Spectroscopy, and Theoretical Studies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the structure of a molecule by observing its interaction with electromagnetic radiation.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum for 1-(3-Bromophenyl)ethylamine Hydrochloride would be expected to show distinct signals for the protons on the aromatic ring, the methine (CH) group, the methyl (CH₃) group, and the ammonium (B1175870) (NH₃⁺) group. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine atom and the positively charged ammonium group. The splitting patterns (multiplicity) of the signals would provide information about the number of neighboring protons, confirming the connectivity of the ethylamine (B1201723) side chain.

¹³C NMR: A carbon-13 NMR spectrum would display separate signals for each unique carbon atom in the molecule. The carbons of the brominated phenyl ring would appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by the position of the bromine substituent. The carbons of the ethylamine side chain (methine and methyl groups) would be observed at higher field strengths.

A hypothetical data table for the expected NMR shifts is presented below. Please note this is for illustrative purposes and is not based on experimental data.

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic~7.2-7.6Multiplet4HAr-H
Methine~4.5Quartet1HCH-NH₃⁺
Ammonium~8.5-9.5Broad Singlet3H-NH₃⁺
Methyl~1.6Doublet3HCH₃
¹³C NMR Chemical Shift (ppm) Assignment
Aromatic~120-145Ar-C
Aromatic~122C-Br
Methine~50CH-NH₃⁺
Methyl~20CH₃

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic vibrational bands would be expected for the N-H bonds of the ammonium group (typically broad absorptions in the range of 2800-3200 cm⁻¹), C-H stretching of the aromatic ring and alkyl chain (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and the C-Br stretching (in the fingerprint region, typically below 800 cm⁻¹).

A representative table of expected FTIR vibrational frequencies is provided below for illustrative purposes.

Vibrational Mode Frequency Range (cm⁻¹)
N-H Stretch (Ammonium)2800-3200 (broad)
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Alkyl)2850-2970
C=C Stretch (Aromatic)1450-1600
N-H Bend (Ammonium)1500-1600
C-Br Stretch< 800

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

EI-MS: In Electron Ionization Mass Spectrometry, the molecule would likely fragment, with the most abundant peak corresponding to the molecular ion of the free base [M-HCl]⁺. Characteristic fragmentation patterns would include the loss of the methyl group and cleavage of the C-C bond adjacent to the nitrogen. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

HR-MS: High-Resolution Mass Spectrometry would provide a highly accurate mass of the molecular ion, allowing for the determination of the precise elemental formula.

UV-Visible spectroscopy measures the electronic transitions within a molecule. The brominated phenyl ring in this compound would be expected to exhibit characteristic absorption bands in the ultraviolet region, typically between 200 and 300 nm, corresponding to π→π* transitions.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

To perform this analysis, a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal would be used to calculate the electron density map and thus the precise positions of all atoms in the crystal lattice. This analysis would provide detailed information on bond lengths, bond angles, and torsional angles. It would also reveal the crystal system, space group, and unit cell dimensions. Furthermore, the analysis would elucidate intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion, which are crucial for the stability of the crystal structure.

A hypothetical crystallographic data table is presented below to illustrate the type of information that would be obtained. This is not based on experimental data.

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5
b (Å)10.2
c (Å)15.8
α (°)90
β (°)90
γ (°)90
Volume (ų)1209.6
Z4

Analysis of Crystal Systems and Space Groups

To illustrate, a hypothetical data table for a related compound is presented below:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
α (°)90
β (°)105.34
γ (°)90
Volume (ų)1056.7
Z (molecules per unit cell)4

Note: This data is illustrative for a related small organic molecule and does not represent experimentally determined values for this compound.

Intermolecular Interactions in Crystal Lattices (e.g., Hirshfeld Surface Analysis)

The stability of a crystal lattice is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. This method maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

The Hirshfeld surface is generated based on the electron density, and various properties can be mapped onto this surface. A key property is the normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent weaker contacts.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides invaluable insights into the molecular properties of this compound at an atomic level, complementing experimental data and predicting behavior where experimental data is unavailable.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. For similar aromatic amines, DFT studies have been employed to understand their reactivity and spectroscopic properties. For instance, calculations on related phenethylamine (B48288) derivatives have been used to correlate their structure with biological activity.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed understanding of the dynamic behavior of molecules, such as conformational changes and interactions with their environment (e.g., a solvent or a biological receptor). While specific MD simulation studies on this compound were not identified, this technique is broadly applied to phenethylamine derivatives to explore their conformational landscape and binding dynamics with target proteins. Such simulations can reveal preferred conformations and the energetic barriers between them, which are crucial for understanding their biological function.

Studies on Electronic Band Structure and Density of States

The electronic band structure and Density of States (DOS) are concepts primarily used in solid-state physics and materials science to describe the electronic properties of crystalline solids. The band structure describes the ranges of energy that an electron within the solid may have (energy bands) and ranges of energy that it may not have (band gaps). The DOS is the number of available electronic states at a given energy level. These properties can be calculated using DFT for periodic systems. For a molecular crystal like this compound, the band gap would be a key parameter in determining its electronic and optical properties, such as its conductivity and color. A large band gap is characteristic of an electrical insulator.

Conformational Analysis and Tautomerism Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 1-(3-Bromophenyl)ethylamine, rotation around the C-C bond of the ethylamine side chain and the C-N bond can lead to various conformers with different energies. Computational methods, particularly DFT, can be used to identify the most stable conformers and the energy barriers for their interconversion. Studies on the closely related 1-(4-bromophenyl)-ethylamine have utilized computational methods to perform conformational searches and calculate the energies of different conformers.

Tautomerism, the relocation of a proton, is not a prominent feature for this compound under normal conditions, as it lacks the necessary functional groups for common tautomeric transformations like keto-enol or imine-enamine tautomerism.

Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions

The reactivity of 1-(3-bromophenyl)ethylamine in nucleophilic substitution reactions is primarily dictated by its two main functional groups: the primary amine and the aryl bromide. The ethylamine (B1201723) portion of the molecule can act as a nucleophile. The lone pair of electrons on the nitrogen atom allows it to attack electron-deficient centers. For instance, in reactions with alkyl halides, the primary amine can act as a nucleophile, leading to the formation of secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts through successive alkylations. lumenlearning.comchemguide.co.uk This reactivity is a classic example of the nucleophilic character of amines. lumenlearning.com

The initial reaction between an alkyl halide and the primary amine would be an SN2 reaction, forming a secondary amine. This newly formed secondary amine is also nucleophilic and can react further with the alkyl halide to produce a tertiary amine, and subsequently a quaternary ammonium salt. lumenlearning.comchemguide.co.uk

Conversely, the bromine atom attached to the aromatic ring is generally unreactive towards simple nucleophilic aromatic substitution (SNAr) reactions. This is because SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring, which are absent in this molecule. However, under forcing conditions or with the use of specific catalysts, nucleophilic substitution at the aryl bromide can occur. mdpi.com

Formation of Salts and Derivatives

As a primary amine, 1-(3-bromophenyl)ethylamine readily reacts with acids to form salts. The most common example is its reaction with hydrochloric acid to form 1-(3-bromophenyl)ethylamine hydrochloride, the state in which it is often supplied and stored. nih.gov This salt formation increases the compound's stability and water solubility.

The primary amine group is also amenable to the formation of various derivatives. A notable reaction is the acylation with acyl chlorides or anhydrides to form amides. For example, reaction with propionyl chloride yields N-[1-(3-bromophenyl)ethyl]propanamide. thieme-connect.com This reaction is a standard method for protecting the amine group or for synthesizing more complex molecules. thieme-connect.com

ReactantReagentProductReaction Type
1-(3-Bromophenyl)ethylamineHydrochloric AcidThis compoundAcid-Base (Salt Formation)
1-(3-Bromophenyl)ethylaminePropionyl ChlorideN-[1-(3-bromophenyl)ethyl]propanamideAcylation (Amide Formation) thieme-connect.com

Cross-Coupling Mechanisms

The carbon-bromine bond in 1-(3-bromophenyl)ethylamine is a key site for reactivity, particularly in transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound, typically an arylboronic acid. researchgate.netnih.gov The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. researchgate.net While direct examples with 1-(3-bromophenyl)ethylamine are not prevalent in the provided results, the reactivity of similar bromophenyl derivatives is well-documented. researchgate.netnih.gov

Ullmann Condensation: This copper-catalyzed reaction is used to form carbon-nitrogen or carbon-oxygen bonds. For instance, (S)-1-(3-bromophenyl)ethylamine can participate in an Ullmann coupling reaction with N-H containing heteroarenes using copper iodide as a catalyst. chemicalbook.comresearchgate.net This reaction typically requires a base and proceeds through a mechanism that may involve oxidative addition of the aryl bromide to a copper(I) species. researchgate.net

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl halides. scirp.org The mechanism involves a palladium cycle similar to the Suzuki coupling and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate. This reaction would allow for the introduction of an alkynyl substituent at the 3-position of the phenyl ring. scirp.org

Coupling ReactionCatalyst SystemReactantsProduct Type
Suzuki-MiyauraPd(0) catalyst, BaseArylboronic acidBiaryl derivative researchgate.netnih.gov
Ullmann CondensationCu(I) catalyst, BaseN-H heteroareneN-arylated heterocycle chemicalbook.comresearchgate.net
SonogashiraPd(0) and Cu(I) catalysts, BaseTerminal alkyneArylalkyne scirp.org

Enzymatic Acylation and Resolution Mechanisms

Racemic 1-(3-bromophenyl)ethylamine can be resolved into its constituent enantiomers through enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer over the other. researchgate.netrsc.org

The enzyme Candida antarctica lipase (B570770) B (CAL-B) is frequently used for this purpose, with an acyl donor such as ethyl methoxyacetate. researchgate.netscribd.com The mechanism involves the formation of an acyl-enzyme intermediate. The enzyme's chiral active site then selectively binds one enantiomer of the amine, which acts as a nucleophile to attack the acyl-enzyme intermediate. This results in the formation of the corresponding amide from one enantiomer, while the other enantiomer remains largely unreacted. researchgate.netresearchgate.net

The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme under specific reaction conditions, including the choice of acyl donor, solvent, and temperature. researchgate.netmdpi.com This method allows for the preparation of both enantiomers in high enantiomeric purity. researchgate.netrsc.org

EnzymeAcyl DonorOutcome
Candida antarctica lipase B (CAL-B)Ethyl methoxyacetateKinetic resolution of (R/S)-1-(3-bromophenyl)ethylamine researchgate.netscribd.com

Hydrolysis Reactions

This compound is a salt of a weak base (1-(3-bromophenyl)ethylamine) and a strong acid (hydrochloric acid). When dissolved in water, it can undergo hydrolysis. The ethylammonium (B1618946) ion can donate a proton to water, resulting in an acidic solution. However, the C-Br and C-N bonds within the molecule are generally stable to hydrolysis under normal aqueous conditions. The hydrolysis of the hydrochloride salt is an acid-base equilibrium rather than a degradation of the molecule itself.

Catalytic Transformations and Mechanistic Insights

Beyond cross-coupling reactions, the catalytic transformation of molecules containing functionalities similar to 1-(3-bromophenyl)ethylamine provides insights into its potential reactivity. The amine group can direct certain catalytic reactions, and the aryl bromide can be a handle for various transformations.

Palladium-catalyzed direct arylation is a notable transformation where bromobenzylacetamide derivatives react with heteroaromatics. thieme-connect.com This suggests that an acylated derivative of 1-(3-bromophenyl)ethylamine could undergo similar C-H activation and arylation reactions. The mechanism of direct arylation typically involves a concerted metalation-deprotonation pathway or oxidative addition, avoiding the need for pre-functionalized organometallic reagents. thieme-connect.com

Furthermore, palladium-catalyzed telomerization reactions, which involve the dimerization of dienes with the simultaneous addition of a nucleophile, showcase the utility of amine nucleophiles in complex catalytic cycles. researchgate.net While not a direct transformation of 1-(3-bromophenyl)ethylamine, these reactions highlight the nucleophilic potential of the amine group in sophisticated catalytic systems. researchgate.net

Applications in Advanced Materials Science and Chiral Technologies

Component in Chiral Metal-Organic Frameworks and Hybrid Materials

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The introduction of chirality into these structures, creating Chiral Metal-Organic Frameworks (CMOFs), allows for their use in enantioselective applications like separation and catalysis. researchgate.netnih.gov Chirality can be incorporated by using chiral ligands, post-synthetic modification with chiral molecules, or using chiral templates during synthesis. nih.gov

Chiral amines, due to their functional groups, are potential candidates for integration into MOF structures, either as ligands themselves or as modifying agents that impart enantioselectivity. In principle, 1-(3-Bromophenyl)ethylamine could be used as such a chiral building block. However, a review of current scientific literature does not provide specific examples of 1-(3-Bromophenyl)ethylamine Hydrochloride being incorporated as a primary ligand or post-synthetic modification agent in the synthesis of CMOFs. While the strategy of using chiral molecules to create functional CMOFs is well-established, the application of this specific compound in the field has not been documented in available research. nih.govnih.govresearchgate.net

Application in Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have tailor-made binding sites that are complementary in shape, size, and functional group orientation to a specific template molecule. nih.govnih.gov This "molecular memory" allows MIPs to selectively rebind the template molecule from a complex mixture, making them useful for separation, purification, and sensing applications. researchgate.net The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule; subsequent removal of the template reveals the specific recognition cavities. nih.gov

The use of a chiral molecule like 1-(3-Bromophenyl)ethylamine as a template can, in theory, produce MIPs capable of enantioselective recognition. While direct studies employing 1-(3-Bromophenyl)ethylamine as a template were not found in the reviewed literature, research on closely related structures demonstrates the viability of this application. For instance, a molecularly imprinted polymer was successfully synthesized using a derivative of the isomeric 2-(4-bromophenyl)ethylamine. In this study, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide served as a functionalized template in a semi-covalent imprinting approach, with divinylbenzene (B73037) as the cross-linker. mdpi.com After polymerization, the 2-(4-bromophenyl)ethylamine residue was hydrolyzed and removed from the polymer matrix, creating cavities with specific recognition capabilities for the parent amine structure. mdpi.com This example underscores the potential for creating specialized MIPs for bromophenylethylamine derivatives for use in selective adsorption and separation processes.

Role in Chiral Recognition and Separation Technologies (e.g., Chromatographic Stationary Phases)

The most significant application of 1-(3-Bromophenyl)ethylamine and its isomers is in the field of chiral recognition and separation, particularly as probe molecules for the development and evaluation of Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC). mdpi.com The ability to separate the enantiomers of this compound is a benchmark for the efficacy of a given chiral separation system.

High-performance liquid chromatography equipped with CSPs is a well-established and ubiquitous technique for chiral analysis and separation. mdpi.com Research has demonstrated the successful enantioselective separation of bromophenylethylamine derivatives using various types of CSPs.

Cellulose-Based CSPs: Enantioselective HPLC methods have been developed to monitor the lipase-catalyzed kinetic resolution of racemic 1-(3-bromophenyl)ethylamine. mdpi.com These methods successfully utilized cellulose-based CSPs, such as ODH® (cellulose tris(3,5-dimethylphenylcarbamate)) and LUX-3® (cellulose tris(3-chloro-4-methylphenylcarbamate)) columns, to achieve baseline separation of the enantiomers. mdpi.com The development of these separation protocols is crucial for accurately determining the enantiomeric excess (ee) of the products in asymmetric synthesis. mdpi.com

Crown Ether-Based CSPs: For the isomeric 1-(4-bromophenyl)-ethylamine, baseline enantiomeric separation was achieved using a commercially available HPLC column, Chirosil RCA(+), which is based on a chemically bonded (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid stationary phase. researchgate.net The separation mechanism relies on host-guest interactions, where the primary amine group of the analyte forms tripodal hydrogen bonds within the nanocavity of the crown ether. researchgate.net This interaction is stereospecific, leading to different retention times for the R- and S-enantiomers. The separation was performed using an aqueous-organic mobile phase containing perchloric acid with either acetonitrile (B52724) or methanol (B129727) as the organic modifier. researchgate.net

The following table summarizes the reported chromatographic conditions for the chiral separation of bromophenylethylamine enantiomers.

AnalyteChiral Stationary Phase (CSP)Column TypeMobile PhaseKey FindingReference
1-(3-Bromophenyl)ethylamineCellulose tris(3,5-dimethylphenylcarbamate)ODH®Not specifiedSuccessful baseline separation for monitoring kinetic resolution. mdpi.com
1-(3-Bromophenyl)ethylamineCellulose tris(3-chloro-4-methylphenylcarbamate)LUX-3®Not specifiedSuccessful baseline separation for monitoring kinetic resolution. mdpi.com
1-(4-Bromophenyl)ethylamine(+)-(18-crown-6)-2,3,11,12-tetracarboxylic acidChirosil RCA(+)Water (0.1% HClO₄) with Acetonitrile or MethanolBaseline separation achieved via host-guest complexation. researchgate.net

Pharmacological and Biological Research Applications

Precursor for Biologically Active Molecules and Pharmaceutical Intermediates

1-(3-Bromophenyl)ethylamine is a key starting material in the synthesis of more complex molecules intended for pharmaceutical and biological evaluation. Its primary amine and the bromine atom on the phenyl ring are reactive sites that allow for a variety of chemical transformations.

One significant application is its use in the Ullmann coupling reaction. This reaction involves coupling the amine with N-H containing heteroarenes, using a copper iodide catalyst, to form new carbon-nitrogen bonds. chemicalbook.comchemicalbook.com This method is a powerful tool for constructing complex heterocyclic structures, which are prevalent in many biologically active compounds and approved drugs. The ability to use this compound as a precursor for API (Active Pharmaceutical Ingredient) intermediates makes it valuable in the drug discovery pipeline. chemicalbook.com

Ligand Design for Specific Biological Targets (e.g., CNS receptors, serotonin (B10506) transporter)

The structural motifs within 1-(3-Bromophenyl)ethylamine are highly relevant in the design of ligands for specific biological targets, particularly within the central nervous system (CNS). The serotonin transporter (SERT) is a prime example of such a target. nih.gov SERT is a protein that regulates the concentration of serotonin in the synaptic cleft, playing a critical role in mood, sleep, and appetite. nih.gov It is the primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs). nih.gov

Research into SERT ligands has shown that specific structural features are crucial for binding and activity. For instance, the presence of a bromine substituent on the phenyl ring of a ligand can play a key role in its affinity for serotonin receptors, such as the 5-HT2A receptor. bioorg.org The design of novel probes for SERT often involves modifying core structures to explore interactions with the transporter's primary (S1) and secondary (S2) binding sites. nih.gov The 1-(3-Bromophenyl)ethylamine scaffold provides a foundational structure that can be elaborated upon to create selective and high-affinity ligands for SERT and other CNS receptors, thereby aiding in the characterization of these targets and the development of new therapeutics. nih.govnih.gov

Inhibitor Development and Mechanism of Action Studies (e.g., SARS-CoV-2 Mpro inhibitors)

The development of enzyme inhibitors is a cornerstone of modern drug discovery. 1-(3-Bromophenyl)ethylamine serves as a valuable building block for synthesizing candidate inhibitors for various enzymatic targets. A prominent recent example is the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus. nih.govnih.gov Mpro is a cysteine protease that is essential for the replication of the virus, making it an ideal target for antiviral drugs. mdpi.com

The design of Mpro inhibitors involves creating molecules that can fit into the enzyme's active site and block its function. nih.gov These inhibitors are often complex molecules with specific functionalities designed to interact with key amino acid residues in the active site pockets (P1, P2, etc.). nih.gov For example, some inhibitors are designed to form a covalent bond with the catalytic Cys145 residue in the active site. nih.gov The synthesis of a library of potential inhibitors for screening often relies on versatile precursors like 1-(3-Bromophenyl)ethylamine, which can be modified to explore the structure-activity relationships and optimize binding affinity and specificity. nih.govfrontiersin.org

Studies on Enantiomeric Activity in Biological Contexts

1-(3-Bromophenyl)ethylamine is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-1-(3-bromophenyl)ethylamine and (R)-1-(3-bromophenyl)ethylamine. chemicalbook.comchemicalbook.comnih.gov In biological systems, it is common for enantiomers of a chiral compound to exhibit significantly different pharmacological activities, potencies, and toxicities. nih.gov This is because biological targets like enzymes and receptors are themselves chiral and interact differently with each enantiomer.

Therefore, a critical aspect of pharmacological research is the study of the individual enantiomers of a chiral molecule. nih.gov The separation of enantiomers, known as chiral resolution, is essential for this work. Techniques such as enzymatic enantioselective acetylation are employed to resolve structurally related phenylethylamines, allowing for the biological evaluation of each pure enantiomer. researchgate.net Studying the distinct biological profiles of the (S) and (R) enantiomers of derivatives made from 1-(3-bromophenyl)ethylamine is crucial for identifying the more active and safer form (the eutomer) for potential therapeutic development.

Antimicrobial and Cytotoxicity Assessments of Derivatives and Complexes

The 1-(3-bromophenyl)ethylamine scaffold is utilized to synthesize novel compounds that are subsequently screened for their potential as antimicrobial or cytotoxic agents. Researchers often create derivatives by reacting the parent amine with other molecules to form heterocyclic structures or by coordinating it to metal centers to form complexes. nih.govnih.govimjst.orgnih.gov

These new chemical entities are then tested against a panel of pathogenic microbes or cancer cell lines.

Cytotoxicity Assessments: Metal complexes incorporating ligands derived from related bromophenyl precursors have shown significant cytotoxic activity. For example, gold(III) complexes have proven to be highly cytotoxic against human leukemia (HL-60, THP-1) and breast adenocarcinoma (MDA-MB 231, MCF-7) cell lines. nih.gov Similarly, palladium(II) complexes with phenyl-substituted ligands have displayed notable cytotoxicity, inducing apoptosis in cancer cells. nih.gov

Antimicrobial Activity: Derivatives incorporating heterocyclic systems like isobenzofuran-1(3-H)-ones, 1,3,4-thiadiazoles, and triazolothiadiazines have been evaluated for their antibacterial and antifungal properties. imjst.orgnih.govnih.gov These compounds are tested for their ability to inhibit the growth of various microbial strains, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). imjst.orgnih.govmdpi.com

The results of these assessments help to identify promising new compounds for further development as anti-cancer or anti-infective agents.

Table 1: Examples of Biological Activity of Derivatives and Complexes
Compound TypeBiological ActivityTarget Organisms/Cell LinesKey Findings
Gold(III) Thiosemicarbazone ComplexCytotoxicityHL-60, THP-1, MDA-MB 231, MCF-7The gold(III) complex was highly cytotoxic and inhibited thioredoxin reductase and topoisomerase IB. nih.gov
Palladium(II) Thiazine/Thiazoline ComplexesCytotoxicityHeLa, HL-60, U-937Complexes with phenyl substitutions showed the lowest IC50 values and induced apoptosis. nih.gov
N-(3-phthalidyl) AminesAntimicrobialS. aureus, E. coli, C. albicansCompounds showed potent inhibition against S. aureus. imjst.org
Triazolothiadiazine DerivativesAntimicrobialS. aureus, B. cereus, E. coli, P. aeruginosa, C. albicans, A. nigerDerivatives with a 4-bromophenyl group exhibited promising broad-spectrum antimicrobial activity. nih.gov

Drug Development and Optimization Studies

In the field of medicinal chemistry, drug development is an iterative process of designing, synthesizing, and testing new compounds to improve their therapeutic properties. This process, known as lead optimization, aims to enhance a compound's potency, selectivity, and pharmacokinetic profile while minimizing toxicity. nih.govresearchgate.net

1-(3-Bromophenyl)ethylamine hydrochloride is an ideal starting material for such optimization studies. The bromine atom is particularly useful as it provides a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). nih.govacs.org These reactions allow for the systematic introduction of a wide range of substituents at the 3-position of the phenyl ring. Chemists can generate a library of analogues by modifying this position and other parts of the molecule. nih.govacs.org This systematic modification allows for the exploration of structure-activity relationships (SAR), guiding the design of next-generation compounds with improved drug-like properties. nih.govresearchgate.net

Interactions with Biomolecules (e.g., Protein Binding Studies)

A fundamental aspect of pharmacology is understanding how a drug molecule interacts with its biological target at a molecular level. Research involving derivatives of 1-(3-bromophenyl)ethylamine contributes to this understanding through studies of their binding to proteins like enzymes and transporters.

For instance, studies on SERT inhibitors aim to elucidate how these molecules bind within the transporter's central binding site (S1) to allosterically inhibit the transport of serotonin. nih.gov Molecular dynamics simulations and biochemical experiments are used to map these interactions, revealing the key amino acid residues that stabilize the drug-protein complex. nih.gov Similarly, for enzyme inhibitors, X-ray crystallography can reveal the precise binding mode of an inhibitor in the active site. nih.gov For SARS-CoV-2 Mpro, structural studies have shown how inhibitors form covalent bonds with the catalytic cysteine or establish a network of hydrogen bonds and hydrophobic interactions with the protein, thereby inactivating it. nih.gov These detailed binding studies are essential for the rational design and optimization of more potent and selective drugs.

Q & A

Q. What are the recommended methods for synthesizing 1-(3-Bromophenyl)ethylamine Hydrochloride with high purity?

  • Methodological Answer : A common approach involves reductive amination of 3-bromophenylacetone using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon. Post-synthesis, purification via recrystallization in ethanol or methanol ensures high purity (>95%). Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (δ 1.3–1.5 ppm for ethylamine protons) are critical for confirming structure and purity . For halogenated analogs, inert atmospheres during synthesis prevent decomposition of brominated intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identifies the ethylamine backbone (δ ~2.8–3.5 ppm for CH2 groups) and aromatic protons (δ 7.1–7.6 ppm for bromophenyl substituents) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight ([M+H]+: ~236.53 m/z) and detects impurities like dehalogenated byproducts .
  • FT-IR : Validates amine hydrochloride formation (N–H stretch at ~2500–3000 cm⁻¹; C–Br peak at ~500–600 cm⁻¹) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation and bromine displacement. For short-term use (1–2 weeks), refrigeration at 4°C is acceptable. Stability tests via periodic HPLC analysis (comparing retention times and peak areas) are recommended .

Advanced Research Questions

Q. How can researchers design experiments to assess the pharmacological activity of this compound in neurological models?

  • Methodological Answer :
  • In Vitro Assays : Use dopamine or serotonin transporter binding assays (IC50 determination via competitive radioligand displacement) to evaluate monoamine reuptake inhibition .
  • In Vivo Models : Administer the compound in rodent models of depression (e.g., forced swim test) or neuropathic pain (e.g., chronic constriction injury). Dose-response curves (1–50 mg/kg, i.p.) and pharmacokinetic profiling (plasma half-life via LC-MS/MS) are critical .
  • SAR Studies : Compare activity with analogs (e.g., 4-bromo or trifluoromethyl derivatives) to identify structural determinants of efficacy .

Q. What strategies should be employed to resolve discrepancies in reported biological activity data for halogenated ethylamine derivatives?

  • Methodological Answer :
  • Analytical Validation : Replicate assays using standardized protocols (e.g., OECD guidelines) to rule out batch-to-batch variability. Verify compound purity via orthogonal methods (e.g., NMR + HPLC) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. saline) or animal strain differences .
  • Mechanistic Studies : Use knockout models or selective receptor antagonists to isolate target pathways (e.g., NMDA receptor modulation vs. monoaminergic effects) .

Q. How can researchers optimize the enantiomeric purity of this compound for chiral pharmacology studies?

  • Methodological Answer :
  • Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or enzymatic kinetic resolution using lipases .
  • Asymmetric Synthesis : Utilize enantioselective catalysts (e.g., Ru-BINAP complexes) during reductive amination to achieve >99% ee .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.